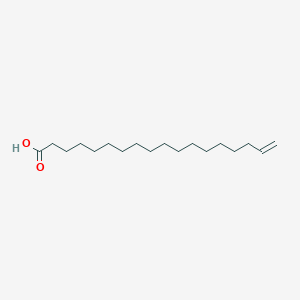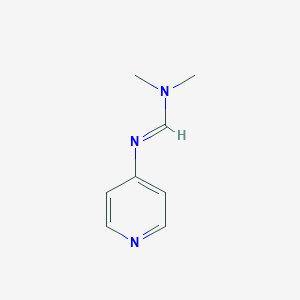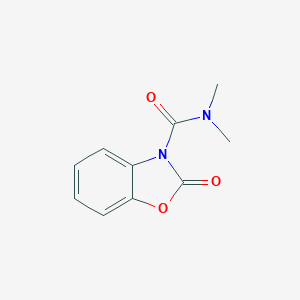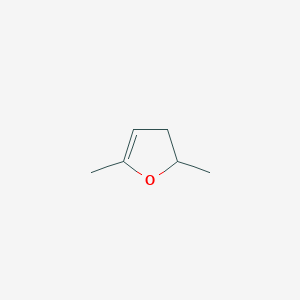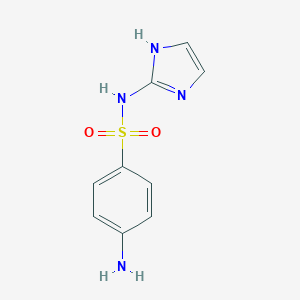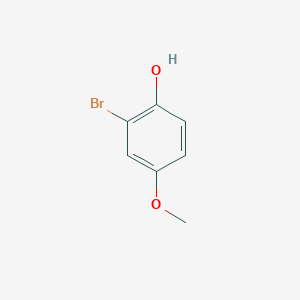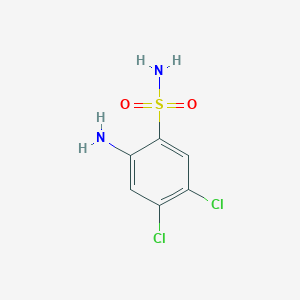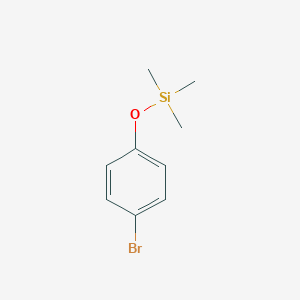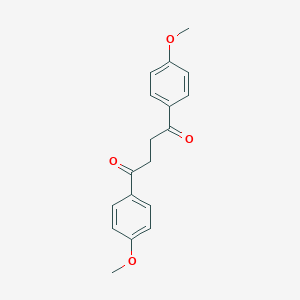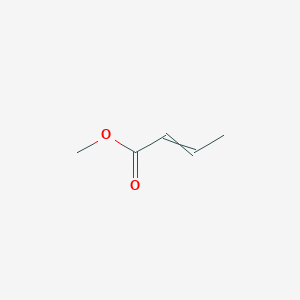
Methyl crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl crotonate, also known as methyl (2E)-but-2-enoate, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent. The compound is characterized by its ester functional group and a conjugated double bond, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The general reaction is as follows:
CH3CH=CHCOOH+CH3OH→CH3CH=CHCOOCH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of crotonaldehyde followed by esterification. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation step .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation to form methyl butyrate.
Oxidation: The compound can be oxidized to form crotonic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrogenation: Platinum or palladium catalysts, hydrogen gas, elevated temperatures, and pressures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, solvents like ethanol or methanol, and mild heating.
Major Products:
Hydrogenation: Methyl butyrate.
Oxidation: Crotonic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl crotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of methyl crotonate in chemical reactions involves the interaction of its ester functional group and conjugated double bond with various reagents. For example, in hydrogenation reactions, the double bond undergoes addition of hydrogen atoms facilitated by metal catalysts. In oxidation reactions, the ester group is converted to a carboxylic acid through the addition of oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
Methyl acrylate: Similar in structure but lacks the conjugated double bond.
Ethyl crotonate: Similar ester but with an ethyl group instead of a methyl group.
Methyl methacrylate: Contains an additional methyl group on the double bond.
Uniqueness: Methyl crotonate is unique due to its conjugated double bond, which imparts distinct reactivity compared to other esters. This feature makes it particularly useful in reactions requiring selective hydrogenation or oxidation .
Eigenschaften
CAS-Nummer |
18707-60-3 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
methyl but-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |
InChI-Schlüssel |
MCVVUJPXSBQTRZ-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/C(=O)OC |
SMILES |
CC=CC(=O)OC |
Kanonische SMILES |
CC=CC(=O)OC |
| 18707-60-3 623-43-8 |
|
Piktogramme |
Flammable; Corrosive; Irritant |
Verwandte CAS-Nummern |
28881-44-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


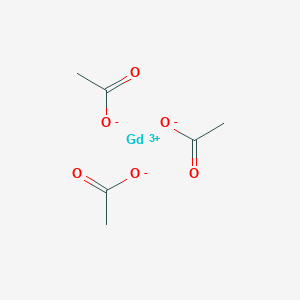
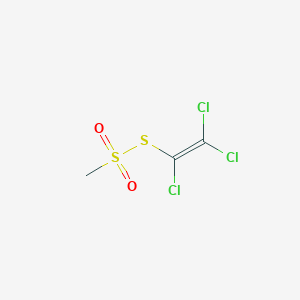
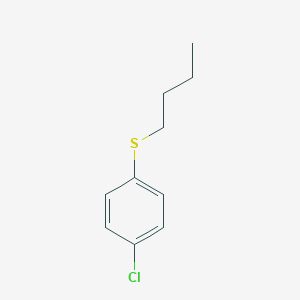
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

